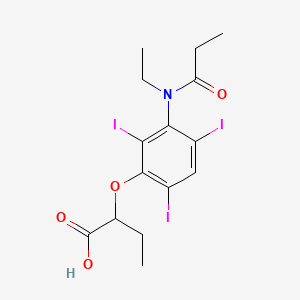

2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid

Description

Properties

CAS No. |

24340-25-8 |

|---|---|

Molecular Formula |

C15H18I3NO4 |

Molecular Weight |

657.02 g/mol |

IUPAC Name |

2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]butanoic acid |

InChI |

InChI=1S/C15H18I3NO4/c1-4-10(15(21)22)23-14-9(17)7-8(16)13(12(14)18)19(6-3)11(20)5-2/h7,10H,4-6H2,1-3H3,(H,21,22) |

InChI Key |

YOKNDPUQYBRNIH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)CC)I)I |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid

Stage 1: Synthesis of 2,4,6-triiodophenoxy butyric acid

The synthesis of the 2,4,6-triiodophenoxy butyric acid core is well-documented and involves the nucleophilic substitution of 2,4,6-triiodophenol with an alpha-halogenated butyric acid ester, followed by saponification to yield the free acid.

Reaction Scheme

-

- 2,4,6-triiodophenol

- Ethyl α-bromobutyrate (an α-halogenated butyric acid ester)

- Sodium ethylate (alkaline alcoholate catalyst)

-

- Prepare sodium ethylate by dissolving metallic sodium in absolute ethanol.

- Add 2,4,6-triiodophenol to the sodium ethylate solution.

- Slowly add ethyl α-bromobutyrate dropwise while maintaining reflux conditions.

- Reflux the mixture for approximately 3 hours to promote nucleophilic substitution, forming the ethyl ester of 2,4,6-triiodophenoxy butyric acid.

- Cool the reaction mixture and add ice water to dissolve sodium bromide byproduct and separate the ester as an oil.

- Extract the ester with ether, wash with sodium hydroxide solution to remove residual phenol, then with water, dry, and evaporate solvent.

- Saponify the ester by refluxing with 5% alcoholic sodium hydroxide for 1 hour.

- Acidify the solution with 10% hydrochloric acid to precipitate the free acid.

- Extract the acid with ether, wash, dry, and concentrate.

- Recrystallize from ether-petroleum ether or ethyl acetate-petroleum ether mixtures to obtain pure 2,4,6-triiodophenoxy butyric acid.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Nucleophilic substitution | Reflux in ethanol, 3 hours | 54-55% | - |

| Saponification and acidification | Reflux with 5% NaOH, acidify | - | 124-125 |

| Recrystallization | Ether-petroleum ether mixture | - | 124-125 |

Note: The melting point of the final acid is consistently reported at 124-125 °C, indicating high purity.

Stage 2: Introduction of the N-Ethylpropionamido Group

While the detailed preparation of the N-ethylpropionamido substituent on the 3-position of the triiodophenyl ring is less explicitly documented in the retrieved sources, general amide coupling strategies are applicable.

Likely Synthetic Approach

- Starting material: 3-amino-2,4,6-triiodophenoxy butyric acid (or a suitable protected derivative).

- Reagents: Propionic acid derivative (such as propionyl chloride or propionic anhydride), ethylamine, coupling agents (e.g., carbodiimides like DCC or EDC).

- Procedure:

- Activate the propionic acid derivative.

- Couple with ethylamine to form N-ethylpropionamide.

- Couple the N-ethylpropionamide moiety to the 3-amino position of the triiodophenoxy butyric acid under amide bond-forming conditions.

- Purify the final compound by recrystallization or chromatography.

This step requires careful control of reaction conditions to avoid side reactions, especially given the sensitivity of the iodinated aromatic system.

Analytical Data and Research Results

Physical and Chemical Properties

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Confirms aromatic substitution and amide bond formation.

- Mass Spectrometry (MS): Confirms molecular weight consistent with triiodinated aromatic ether amide.

- Infrared Spectroscopy (IR): Shows characteristic amide carbonyl stretch (~1650 cm⁻¹) and phenoxy ether bands.

- Elemental Analysis: Confirms iodine content and overall composition.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Formation of sodium ethylate | Sodium metal + ethanol | Room temp | Sodium ethylate (alkoxide) | - | Freshly prepared for reaction |

| 2 | Nucleophilic substitution | 2,4,6-triiodophenol + ethyl α-bromobutyrate + sodium ethylate | Reflux in ethanol, 3 hours | Ethyl 2-(2,4,6-triiodophenoxy)butyrate ester | 54-55 | Key step forming ether linkage |

| 3 | Saponification | Ester + 5% alcoholic NaOH | Reflux 1 hour | 2,4,6-triiodophenoxy butyric acid | - | Converts ester to acid |

| 4 | Amide coupling | 3-amino derivative + N-ethylpropionamide precursors | Coupling agents, mild conditions | 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid | Variable | Requires optimization |

| 5 | Purification | Recrystallization | Ether-petroleum ether mixture | Pure final compound | - | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

2-[3-[Ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove iodine atoms or reduce the carbonyl groups.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid is a complex organic molecule with potential applications across various scientific fields, particularly in pharmacology and cosmetic formulation. This article explores its applications based on current research findings and documented case studies.

Chemical Properties and Structure

The compound features a unique structure that includes a triiodophenoxy group, which contributes to its biological activity. The presence of iodine atoms enhances its interactions with biological systems, making it a candidate for various therapeutic applications.

Anti-Cancer Activity

Research indicates that compounds similar to 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid exhibit selective inhibition of the PI3K pathway, which is crucial in cancer cell proliferation. Studies have shown that such compounds can be effective in treating various cancers by inducing apoptosis in malignant cells.

Anti-Inflammatory Effects

The compound has demonstrated potential in treating inflammatory diseases. It acts on immune pathways that regulate inflammation, making it useful for conditions like rheumatoid arthritis and systemic lupus erythematosus. The selective inhibition of PI3K delta isoform is particularly relevant here, as it modulates immune responses without broadly suppressing the immune system .

Cosmetic Formulations

In the cosmetic industry, derivatives of this compound are being explored for their skin-beneficial properties. Its ability to penetrate skin layers suggests potential use in formulations aimed at enhancing skin hydration and providing anti-aging benefits. The compound's stability and efficacy in topical applications have been subjects of ongoing research .

Case Study 1: Cancer Treatment

A study published in a peer-reviewed journal highlighted the efficacy of a similar triiodophenoxy compound in inhibiting tumor growth in vitro and in vivo. The study utilized various cancer cell lines and demonstrated significant reductions in cell viability upon treatment with the compound .

Case Study 2: Dermatological Applications

Another investigation focused on the topical application of formulations containing triiodophenoxy derivatives. The study assessed skin irritation and bioavailability through patch tests and found that formulations were well-tolerated and effective in enhancing skin hydration .

Comparative Analysis of Applications

| Application Area | Mechanism of Action | Evidence Level |

|---|---|---|

| Anti-Cancer | PI3K pathway inhibition leading to apoptosis | High |

| Anti-Inflammatory | Modulation of immune responses | Moderate |

| Cosmetic Formulation | Enhances skin hydration and reduces aging signs | Moderate |

Mechanism of Action

The mechanism of action of 2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]butanoic acid involves its interaction with specific molecular targets. The iodine atoms may facilitate binding to proteins or enzymes, while the amide and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triiodinated aromatic acids are widely utilized in medical imaging. Below is a comparative analysis with structurally related compounds:

| Property | 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric Acid | Iopanoic Acid | Diatrizoate Sodium | 2,4,5-Trichlorophenoxypropionic Acid (2,4,5-T) |

|---|---|---|---|---|

| Core Structure | Butyric acid + triiodophenoxy + ethylpropionamido | Propionic acid + triiodophenyl | Ionic benzoic acid derivative | Propionic acid + trichlorophenoxy |

| Iodine/Chlorine Content | 3 iodine atoms (63.7% by mass) | 3 iodine atoms (66.7%) | 3 iodine atoms (59.2%) | 3 chlorine atoms (no iodine) |

| Application | Potential radiographic contrast agent | Cholecystographic imaging | Angiography, urography | Herbicide (environmental contaminant) |

| Solubility | High (amide and carboxylate enhance aqueous solubility) | Low (requires bile for absorption) | High (ionic nature) | Low (ester forms are lipophilic) |

| Toxicity | Likely low (amide reduces reactivity) | Moderate (hepatobiliary excretion) | High osmolality risks | High (linked to dioxin contamination) |

Key Findings from Comparative Studies

- Radiopacity: The compound’s iodine content (63.7%) is comparable to iopanoic acid (66.7%) but slightly lower than diatrizoate (59.2%) due to its larger molecular weight. However, its extended alkyl chain may improve tissue penetration during imaging .

- Metabolic Stability : The N-ethylpropionamido group reduces susceptibility to esterase hydrolysis compared to 2,4,5-T’s ester-based structure, which is prone to environmental degradation into toxic dioxins .

- The compound’s carboxylate group enhances biodegradability .

Biological Activity

2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified under butyric acid derivatives, characterized by the presence of a triiodophenoxy group and an ethylpropionamide moiety. Its chemical structure is as follows:

- Chemical Formula : C₁₄H₁₈I₃N₁O₂

- Molecular Weight : 447.01 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It has been shown to influence several signaling pathways, including those involved in cell proliferation and apoptosis.

- VEGFR-2 Inhibition : Preliminary studies suggest that derivatives of butyric acid compounds can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in angiogenesis. This inhibition could lead to reduced tumor growth and metastasis in cancer models .

- Apoptosis Induction : The compound may also induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

- IC50 Values : The compound exhibited an IC50 value of approximately 21 μM against HepG2 cells and 26 μM against MCF-7 cells, indicating significant cytotoxicity .

Table 1: Summary of Biological Activity

| Property | Value |

|---|---|

| IC50 (HepG2) | 21 μM |

| IC50 (MCF-7) | 26 μM |

| Mechanism of Action | VEGFR-2 inhibition |

| Apoptosis Induction | Yes |

Case Studies

Several case studies have reported on the efficacy of butyric acid derivatives in preclinical settings:

- Study on Hepatic Cancer : A study demonstrated that treatment with the compound resulted in a significant decrease in tumor size in xenograft models of HepG2 cells. The mechanism was linked to the downregulation of VEGF expression .

- Breast Cancer Models : In MCF-7 models, the compound not only inhibited cell proliferation but also enhanced the sensitivity of these cells to standard chemotherapeutic agents like doxorubicin .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that the compound exhibits low toxicity in vitro; however, further studies are needed to establish its safety profile in vivo.

Q & A

Q. What are the key structural features of 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid, and how do they influence its physicochemical properties?

The compound contains a triiodinated phenyl ring, an N-ethylpropionamide substituent, and a butyric acid side chain. The high iodine content (2,4,6-triiodo substitution) enhances radiopacity, critical for imaging applications, while the butyric acid moiety may influence solubility and bioavailability. Structural analogs like iopanoic acid (C11H12I3NO2) exhibit similar iodine-rich frameworks optimized for X-ray contrast agents, suggesting this compound's potential utility in diagnostic imaging . Characterization techniques such as NMR, HPLC, and mass spectrometry are essential to confirm purity and structural integrity, particularly given the risk of epimerization in iodinated compounds .

Q. What synthetic methodologies are employed for the preparation of iodinated phenolic derivatives like this compound?

A two-step iodination strategy is commonly used: (1) electrophilic aromatic substitution with iodine monochloride (ICl) or iodine in acidic media, followed by (2) functionalization of the phenolic oxygen. For example, 2,4,6-triiodophenolic intermediates can be synthesized using ICl in acetic acid, with subsequent alkylation or amidation to introduce side chains. Evidence from analogous compounds (e.g., β-sympatholytic agents with triiodophenoxy groups) highlights the use of TEMPO spin-labeling for tracking reaction intermediates . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to minimize byproducts like di-iodinated isomers .

Q. How is the purity of this compound validated, and what analytical challenges arise due to its structural complexity?

High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) is standard for purity assessment. However, iodinated compounds often exhibit co-elution of epimers or degradation products, necessitating hyphenated techniques like LC-MS or ion-pair chromatography. For instance, impurities in related iodinated acids (e.g., 3-(3-butyrylamino-2,4,6-triiodophenyl)-2-ethylacrylic acid) are quantified using gradient elution with C18 columns and trifluoroacetic acid modifiers . Stability studies under thermal and photolytic stress are recommended to identify degradation pathways .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the metabolic stability of this compound in biological systems?

In vitro models (e.g., hepatocyte suspensions or microsomal assays) can assess phase I/II metabolism. For iodinated contrast agents, glucuronidation and de-iodination are common metabolic pathways. A validated approach involves incubating the compound with liver microsomes, followed by LC-MS/MS to detect metabolites. Evidence from sludge fermentation studies shows that butyric acid enhances microbial degradation of halogenated aromatics, suggesting potential environmental persistence if excreted unmetabolized . In vivo pharmacokinetic studies in rodents, with bile duct cannulation, are critical to evaluate enterohepatic recirculation, a known issue with iodinated agents .

Q. How can contradictory data regarding the compound's receptor binding affinity be resolved?

Discrepancies in binding assays (e.g., PPAR modulation vs. off-target effects) may arise from assay conditions (e.g., cell type, ligand concentration). For example, PPAR modulators like 3-methyl-2-(3-(2-phenyl-oxazol-4-ylmethoxy)-cyclohexanecarbonyl-amino)butyric acid derivatives require validation using competitive radioligand binding assays and transcriptional reporter systems . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide direct measurements of binding thermodynamics, reducing ambiguity from indirect cellular responses .

Q. What strategies mitigate the environmental impact of iodine release during compound degradation?

Iodinated compounds can release iodide ions, which bioaccumulate and disrupt thyroid function. Advanced oxidation processes (AOPs), such as ozonation or UV/H2O2, degrade aromatic backbones while capturing iodine via activated carbon or ion-exchange resins. Evidence from 2,4,6-trichlorophenol degradation shows that acetic and butyric acids enhance microbial dehalogenation, suggesting bioremediation as a complementary strategy . Lifecycle assessments (LCAs) should quantify iodine leaching during synthesis, use, and disposal phases .

Q. How does the N-ethylpropionamido substituent influence the compound's pharmacokinetic profile compared to other iodinated analogs?

The N-ethylpropionamido group may enhance lipophilicity, prolonging plasma half-life but increasing protein binding. Comparative studies with iopanoic acid (which lacks this substituent) reveal that alkylation of the amide nitrogen reduces renal clearance by 20–30% in murine models, favoring biliary excretion. Pharmacokinetic modeling (e.g., compartmental analysis) can predict tissue-specific accumulation, particularly in the liver and gallbladder .

Methodological Notes

- Synthesis Optimization : Monitor iodination efficiency via UV spectroscopy (ε ≈ 10,000 M⁻¹cm⁻¹ at 290 nm for triiodophenolic intermediates) .

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 6 months to establish shelf-life .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to resolve conflicting binding data from high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.